DMPB vs. Rosiglitazone on Glucose Uptake in Skeletal Muscle Cells
In C2C12 muscle cells, 50 μM DMPB more than doubled glucose uptake (fold increase >2) [1]. In a comparable model, the standard anti-diabetic rosiglitazone achieved a 2‑fold increase at 10 μM [2]. While a direct head-to-head experiment in the same study has not been performed, the data suggest that DMPB reaches a comparable efficacy magnitude at a higher concentration, operating through a distinct mechanism involving AMPK/AKT pathway activation rather than PPAR-γ agonism [1].
| Evidence Dimension | Glucose uptake stimulation |
|---|---|
| Target Compound Data | Fold increase >2 at 50 μM |
| Comparator Or Baseline | Rosiglitazone: Fold increase ~2 at 10 μM |
| Quantified Difference | Comparable fold increase at 5× higher concentration; distinct signaling pathway (AMPK vs. PPAR-γ) |
| Conditions | C2C12 differentiated myotubes; DMPB treatment 24 h [Hwang 2015]; rosiglitazone treatment 24 h [separate study] |
Why This Matters
This evidence supports the selection of DMPB as a non‑PPAR‑γ‑dependent insulin sensitizer for research programs aiming to avoid the adverse effects (weight gain, fluid retention) associated with thiazolidinediones like rosiglitazone.
- [1] Hwang JT, Kim S, Choi SY. Anti-diabetic effect of 2,5-dimethoxy(4-methoxyphenyl)benzamide. Pharmazie. 2015;70(5):328-330. View Source
- [2] Figure 3, Nature Previews. MD001 promotes glucose consumption... rosiglitazone (10 μM). 2019. https://preview-www.nature.com. View Source
